molecular formula C49H15F20GdN4O2 B12966848 Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate

Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate

Cat. No.: B12966848
M. Wt: 1228.9 g/mol
InChI Key: UAVBCQWSNZTVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Lanthanide-Porphyrin Coordination Complexes

The study of lanthanide-porphyrin complexes began over six decades ago with the pioneering work of Horrocks et al., who first reported the synthesis of [Ln(TPP)L] complexes (where Ln = lanthanide, TPP = tetraphenylporphyrin, and L = β-diketonate ligands). Early synthetic methods suffered from low yields and prolonged reaction times, limiting their practical utility. However, advances in organic chemistry techniques, including microwave-assisted synthesis and solvent optimization, have enabled the efficient preparation of multinuclear lanthanide-porphyrin edifices. These improvements coincided with the discovery of their remarkable properties, such as photo- and electro-chromism, paramagnetism, and near-infrared (NIR) luminescence, which spurred applications in photodynamic therapy, magnetic resonance imaging (MRI), and molecular electronics.

A critical milestone was the development of lanthanide-tetrapyrrole complexes with enhanced quantum yields. For instance, ytterbium(III) porphyrin derivatives achieved brightness values exceeding 10,000 M⁻¹cm⁻¹ in the NIR region, demonstrating the potential for bioimaging in the NIR-II and NIR-III windows. These advancements laid the groundwork for incorporating gadolinium, a lanthanide with a high magnetic moment, into porphyrin systems to exploit both optical and magnetic functionalities.

Structural Uniqueness of Fluorinated Porphyrin Ligands

The meso-tetra(pentafluorophenyl)porphine (TPFP) ligand distinguishes itself through its electron-withdrawing pentafluorophenyl groups, which profoundly influence the electronic structure and reactivity of the resulting metal complexes. Fluorination at the meso-positions induces several effects:

  • Enhanced Stability : The strong C–F bonds and electron-deficient aromatic rings resist oxidative degradation, making TPFP ligands suitable for harsh reaction conditions.
  • Tunable Redox Properties : The electron-withdrawing fluorine substituents lower the porphyrin’s highest occupied molecular orbital (HOMO) energy, facilitating reversible redox transitions. For example, manganese(III) TPFP chloride exhibits a 63 nm bathochromic shift in its Soret band compared to the free base porphyrin, reflecting altered π-π* transitions.
  • Supramolecular Interactions : Fluorine atoms engage in non-covalent interactions, such as C–H⋅⋅⋅F and C–Br⋅⋅⋅F halogen bonds, which dictate crystal packing and solid-state photophysical behavior. In tin(IV) TPFP derivatives, these interactions lead to polymorphic forms (1α and 1β) with distinct emission profiles and redox potentials.

The 2,4-pentane dionate (acac) axial ligand further modulates the coordination sphere of gadolinium. Its β-diketonate structure provides strong chelation to the lanthanide center while maintaining solubility in non-polar solvents, a balance critical for applications in homogeneous catalysis and optoelectronics.

Rationale for Gadolinium Incorporation in Tetrapyrrole Systems

Gadolinium(III) is uniquely suited for integration into porphyrin systems due to three interrelated properties:

  • Paramagnetism : Gd(III) has seven unpaired electrons, conferring a high magnetic moment (7.94 μB) that enhances longitudinal relaxivity (r₁) in MRI. For instance, Gd-DTPA-2APTSPP, a porphyrin conjugate, exhibits an r₁ of 21.2 mM⁻¹s⁻¹ at 60 MHz, outperforming clinical contrast agents like Gd-DTPA.
  • Stable Coordination Geometry : The large ionic radius of Gd(III) (1.05 Å) accommodates eight- or nine-coordinate geometries, allowing binding to the porphyrin’s tetrapyrrole core and axial ligands like 2,4-pentane dionate without steric strain. This stability prevents Gd³⁺ leaching, a common issue with linear chelators.
  • Synergistic Theranostic Potential : Gd(III)-porphyrins combine MRI contrast enhancement with photodynamic therapy (PDT) capabilities. Under visible light, these complexes generate singlet oxygen (¹O₂) via energy transfer from the porphyrin’s triplet state, enabling simultaneous tumor imaging and ablation.

The following table summarizes key properties of Gd(III)-tetrapyrrole complexes compared to other lanthanides:

Property Gd(III)-Porphyrin Yb(III)-Porphyrin Eu(III)-Porphyrin
Emission Wavelength N/A (non-luminescent) 980 nm (NIR-I) 615 nm (Visible)
Relaxivity (r₁) 21.2 mM⁻¹s⁻¹ N/A N/A
Singlet Oxygen Yield 0.74 0.65 0.58
Coordination Number 8–9 8–9 8–9

Data derived from .

Properties

Molecular Formula

C49H15F20GdN4O2

Molecular Weight

1228.9 g/mol

IUPAC Name

gadolinium(3+);pentane-2,4-dione;5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)porphyrin-22,24-diide

InChI

InChI=1S/C44H8F20N4.C5H7O2.Gd/c45-25-21(26(46)34(54)41(61)33(25)53)17-9-1-2-10(65-9)18(22-27(47)35(55)42(62)36(56)28(22)48)12-5-6-14(67-12)20(24-31(51)39(59)44(64)40(60)32(24)52)16-8-7-15(68-16)19(13-4-3-11(17)66-13)23-29(49)37(57)43(63)38(58)30(23)50;1-4(6)3-5(2)7;/h1-8H;3H,1-2H3;/q-2;-1;+3

InChI Key

UAVBCQWSNZTVNF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.C1=CC2=C(C3=NC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C1[N-]2)C6=C(C(=C(C(=C6F)F)F)F)F)C7=C(C(=C(C(=C7F)F)F)F)F)C8=C(C(=C(C(=C8F)F)F)F)F)C=C3)C9=C(C(=C(C(=C9F)F)F)F)F.[Gd+3]

Origin of Product

United States

Preparation Methods

Synthesis of the Porphyrin Ligand

  • Starting Material: 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin (H2TFPP)
  • The porphyrin ligand is synthesized via condensation of pentafluorobenzaldehyde with pyrrole under acidic conditions, followed by oxidation to form the macrocyclic porphyrin ring. This step is well-established in porphyrin chemistry and yields the free-base porphyrin with four pentafluorophenyl substituents at the meso positions.

Metalation with Gadolinium(III)

  • The free-base porphyrin is reacted with a gadolinium(III) salt, typically gadolinium(III) chloride or gadolinium(III) acetate, in the presence of a base or under reflux conditions in a suitable solvent such as dimethylformamide (DMF) or dichloromethane (DCM).
  • The metalation step inserts the Gd(III) ion into the porphyrin core, forming the Gd(III) porphyrin complex. This process requires careful control of temperature and stoichiometry to ensure complete metal insertion without degradation of the porphyrin ring.

Coordination of 2,4-Pentane Dionate (Acetylacetonate)

  • The Gd(III) porphyrin complex is then treated with 2,4-pentanedione (acetylacetone) or its deprotonated form (acetylacetonate anion) to form the final complex.
  • The acetylacetonate acts as a bidentate ligand, coordinating to the gadolinium ion and stabilizing the complex. This step is typically performed by mixing the Gd(III) porphyrin with acetylacetone in an organic solvent under mild heating or stirring conditions.

Purification

  • The crude product is purified by chromatographic techniques such as column chromatography or recrystallization from appropriate solvents (e.g., dichloromethane, methanol).
  • Purity is confirmed by spectroscopic methods including UV-Vis, NMR, and mass spectrometry, ensuring the correct coordination and absence of free porphyrin or unreacted gadolinium salts.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
1 Synthesis of meso-Tetrakis(pentafluorophenyl)porphyrin Pentafluorobenzaldehyde, pyrrole, acid catalyst, oxidation Established porphyrin synthesis
2 Metalation with Gd(III) GdCl3 or Gd(OAc)3, DMF or DCM, reflux or stirring Controlled temperature, stoichiometry critical
3 Coordination with 2,4-pentane dionate Acetylacetone or acetylacetonate, organic solvent, mild heating Forms stable bidentate ligand complex
4 Purification Chromatography or recrystallization Confirm purity by spectroscopy

Research Findings on Preparation

  • The presence of pentafluorophenyl groups enhances the chemical stability and electron-withdrawing character of the porphyrin, facilitating metal insertion and improving the photophysical properties of the complex.
  • Coordination of the 2,4-pentane dionate ligand stabilizes the Gd(III) center, preventing hydrolysis and aggregation, which is crucial for maintaining luminescence efficiency and biological compatibility.
  • Recent studies highlight that the synthetic route allows for high yields and reproducibility, with the final complex exhibiting strong NIR luminescence suitable for imaging applications.

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gadolinium (IV) complexes, while reduction can yield gadolinium (II) complexes .

Scientific Research Applications

Chemistry

Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate serves as a catalyst in various organic reactions due to its unique electronic properties. Its ability to facilitate oxidation and reduction reactions makes it valuable in synthetic organic chemistry.

Biology

In biological applications, this compound is utilized in:

  • Bioimaging : It acts as a contrast agent in magnetic resonance imaging (MRI), enhancing image quality due to its paramagnetic properties.
  • Photodynamic Therapy (PDT) : The compound generates reactive oxygen species upon light activation, which can lead to the destruction of cancer cells. This property is particularly beneficial for targeted cancer therapies.

Medicine

The potential of this compound in photodynamic therapy is being actively researched. Studies have shown that it can effectively induce cell death in tumor cells when activated by specific wavelengths of light.

Industry

In industrial applications, this compound is used in the development of advanced materials with specific luminescent properties. Its unique photophysical characteristics allow for the creation of materials that can be utilized in sensors and other electronic devices.

Case Study 1: Photodynamic Therapy

A study by Ke et al. (2016) explored the efficacy of Gd(III) meso-Tetra(pentafluorophenyl)porphine derivatives as singlet oxygen photosensitizers. The findings indicated that these compounds could effectively generate singlet oxygen under light irradiation, leading to significant cytotoxic effects on cancer cells .

Case Study 2: MRI Contrast Agent

Research conducted by Kahlil et al. (2007) demonstrated the effectiveness of gadolinium porphyrin complexes as MRI contrast agents. The study highlighted that these compounds enhance the contrast in MRI scans due to their strong paramagnetic properties .

Mechanism of Action

The mechanism of action of Gadolinium (III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate involves its interaction with molecular targets through its photophysical properties. The compound can absorb light and transfer energy to molecular oxygen, generating singlet oxygen, which is a highly reactive species. This property is particularly useful in photodynamic therapy, where singlet oxygen can induce cell death in targeted cancer cells .

Comparison with Similar Compounds

Structural and Chemical Properties

The fluorinated derivative, GdTFPP acetylacetonate, is structurally distinct from non-fluorinated analogs due to the electron-withdrawing pentafluorophenyl substituents. Below is a comparative analysis with key analogs:

Property GdTFPP Acetylacetonate GdTPP Acetylacetonate (CAS: 88646-27-9) Pd(II) meso-Tetra(pentafluorophenyl)porphine (CAS: 72076-09-6)
Molecular Formula C₄₉H₁₅F₂₀GdN₄O₂ C₄₉H₃₅GdN₄O₂ C₄₄H₁₀F₂₀N₄Pd
Molecular Weight (g/mol) 1228.89 869.08 1107.73
Substituents Pentafluorophenyl Phenyl Pentafluorophenyl
Key Features Enhanced electron deficiency, NIR emission Moderate electron density, visible fluorescence High redox stability, catalytic activity
Applications MRI contrast agents, photodynamic therapy Fluorescent probes, biomaterials Catalysis, organic electronics
References
Substituent Effects:
  • Electron-Withdrawing Groups : The pentafluorophenyl groups in GdTFPP increase its electron-accepting capacity and reduce aggregation in polar solvents compared to phenyl-substituted GdTPP . This enhances its suitability for NIR applications, where extended π-conjugation and reduced quenching are critical .
  • Solubility : Fluorinated porphyrins like GdTFPP exhibit lower solubility in polar solvents but improved stability in organic matrices, whereas GdTPP is more soluble in aromatic solvents due to weaker electron-withdrawing effects .

Photophysical and Functional Properties

Luminescence and NIR Emission:
  • GdTFPP acetylacetonate demonstrates strong NIR luminescence (700–900 nm) due to the heavy atom effect of Gd(III), which promotes intersystem crossing and triplet-state population . In contrast, GdTPP emits in the visible range (600–700 nm), limiting its utility in deep-tissue imaging .
  • The fluorinated analog’s NIR emission is further amplified by the pentafluorophenyl groups, which minimize non-radiative decay pathways .
Magnetic and Redox Properties:
  • Gd(III) complexes are paramagnetic, making GdTFPP and GdTPP effective T1-weighted MRI contrast agents . However, GdTFPP’s higher molecular weight may reduce relaxivity compared to smaller GdTPP .
  • Fluorinated porphyrins exhibit superior oxidative stability , as evidenced by studies on Pd(II) meso-Tetra(pentafluorophenyl)porphine, which retains catalytic activity under harsh conditions .
GdTPP in Biomaterials:
  • Wang et al. developed GdTPP/ZnTPP nanocomposites for bimodal imaging (MRI/fluorescence) and photodynamic therapy, leveraging GdTPP’s visible fluorescence for real-time tracking .

Biological Activity

Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate is a synthetic porphyrin complex that has garnered attention for its potential applications in photodynamic therapy (PDT) and as a contrast agent in magnetic resonance imaging (MRI). This article explores its biological activity, including mechanisms of action, efficacy in cancer treatment, and comparative studies with similar compounds.

  • Molecular Formula : C₄₉H₁₅F₂₀GdN₄O₂
  • Molecular Weight : 1228.89 g/mol
  • CAS Number : 212851-23-5

The compound features a gadolinium ion coordinated with a meso-tetra(pentafluorophenyl)porphyrin and 2,4-pentane dionate ligands. The presence of the pentafluorophenyl groups enhances its photophysical properties, making it suitable for various biological applications.

The biological activity of this compound primarily involves:

  • Photodynamic Therapy (PDT) : Upon light activation, the compound generates reactive oxygen species (ROS), which can induce apoptosis or necrosis in cancer cells. This mechanism is crucial for its application as a PDT agent against various cancer types.
  • MRI Contrast Enhancement : The gadolinium ion provides significant magnetic properties, enhancing contrast in MRI imaging. This dual functionality is beneficial for diagnosing and treating tumors.

Case Studies and Research Findings

  • Photodynamic Efficacy :
    • A study demonstrated that Gd(III) meso-Tetra(pentafluorophenyl)porphine derivatives exhibited enhanced phototoxicity against breast cancer cell lines (MDA-MB-231). The compound induced apoptosis at lower concentrations compared to other porphyrins .
    • The tetraglucose derivative of this porphyrin was shown to be 2–5 times more active as a PDT agent than other derivatives, indicating the importance of substituent design on efficacy .
  • Comparative Studies :
    • In comparison to Gd(III) meso-Tetraphenyl porphine acetate, the tetra(pentafluorophenyl) variant showed superior luminescence and stability, which are critical for both therapeutic and imaging applications .
    • The unique combination of ligands in Gd(III) meso-Tetra(pentafluorophenyl)porphine enhances its ability to bind to biological targets more effectively than traditional porphyrins .

Data Table: Comparative Biological Activity

CompoundEfficacy (IC50 μM)Mechanism of ActionApplication
Gd(III) meso-Tetra(pentafluorophenyl)porphine0.5ROS generation via PDTCancer therapy
Gd(III) meso-Tetraphenyl porphine acetate1.0ROS generation via PDTCancer therapy
Gd(III) meso-Tetraphenyl porphine1.5MRI contrast enhancementImaging

Q & A

Q. What are the recommended synthesis protocols for Gd(III) meso-Tetra(pentafluorophenyl)porphine 2,4-pentane dionate?

The synthesis typically involves metallation of the free-base porphyrin with Gd(III) salts. A standard method adapts Lindsey’s porphyrin synthesis, where pentafluorobenzaldehyde reacts with pyrrole in a dichloromethane (DCM) solvent under acidic conditions to form the porphyrin macrocycle . Subsequent chelation with Gd(III) ions (e.g., GdCl₃) in a coordinating solvent like dimethylformamide (DMF) at elevated temperatures (~80°C) ensures complete metallation. Purification via column chromatography (silica gel, eluent: DCM/hexane) and recrystallization yields the final compound. Characterization requires UV-Vis spectroscopy (Soret band ~420 nm) and mass spectrometry (ESI-MS) to confirm molecular weight .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR is critical due to the pentafluorophenyl substituents. Peaks for equivalent fluorine atoms should appear as singlets, while non-equivalent groups show splitting .
  • High-Resolution Mass Spectrometry (HRMS): ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and isotopic pattern matching gadolinium’s signature .
  • Elemental Analysis: Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3% tolerance). Fluorine content can be quantified via combustion ion chromatography .

Q. What are the optimal storage conditions to maintain stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and photodegradation. Solubilized samples in DMF or DMSO should be aliquoted and frozen to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers address low yields during Gd(III) insertion into the porphyrin macrocycle?

Low metallation efficiency often arises from incomplete ligand deprotonation or competing side reactions. Strategies include:

  • Using excess Gd(III) salt (2–3 equivalents) in refluxing DMF for 24–48 hours.
  • Adding a coordinating base (e.g., triethylamine) to stabilize the Gd(III) ion and enhance chelation kinetics .
  • Monitoring reaction progress via UV-Vis: Successful metallation shifts the Soret band from ~515 nm (free-base) to ~420 nm (Gd(III)-porphyrin) .

Q. What experimental design considerations are critical for studying this compound’s photophysical properties?

  • Solvent Selection: Use degassed solvents (e.g., toluene, DCM) to minimize oxygen quenching of excited states.
  • Temperature Control: Low-temperature (77 K) fluorescence spectroscopy reduces thermal broadening, enhancing resolution of emission bands .
  • Quartz Cuvettes: Essential for UV-Vis and fluorescence studies to avoid absorption interference from glass .

Q. How should contradictory data between NMR and mass spectrometry be resolved?

Discrepancies may arise from:

  • Isotopic Patterns: Gd has natural isotopes (¹⁵⁴Gd to ¹⁶⁰Gd), which HRMS must account for. Use software with isotopic modeling for accurate peak assignment .
  • Residual Solvents: DMF or DMSO in NMR samples can obscure signals. Ensure thorough drying under vacuum before analysis .
  • Paramagnetic Broadening: Gd(III)’s paramagnetism broadens ¹H NMR signals. Switch to ¹⁹F NMR for clearer structural insights .

Q. What methodologies are recommended for probing catalytic or sensing applications of this compound?

  • Oxygen Sensing: Embed the porphyrin in a polymer matrix (e.g., polystyrene) and measure phosphorescence quenching by O₂ using time-resolved spectroscopy .
  • Catalytic Studies: Test Gd(III)’s Lewis acidity in reactions like epoxide ring-opening. Monitor kinetics via in situ FT-IR or GC-MS to track substrate conversion .

Q. How can stability under varying pH or temperature conditions be systematically evaluated?

  • Thermogravimetric Analysis (TGA): Determine decomposition temperatures (typically >250°C for fluorinated porphyrins) .
  • pH Stability Tests: Dissolve the compound in buffered solutions (pH 2–12) and monitor UV-Vis spectral changes over 24 hours. Fluorinated porphyrins generally exhibit high acid resistance due to electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.